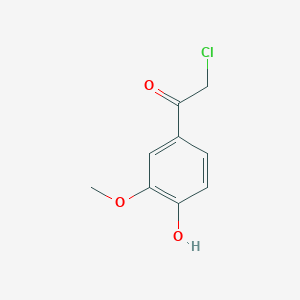
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone
Cat. No. B8790214
Key on ui cas rn:
6344-28-1
M. Wt: 200.62 g/mol
InChI Key: ZYISHMORGJQMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05070087
Procedure details


To a cooled (ice bath) stirred solution of 130.3 g (1.05 mole) of 2-methoxyphenol in 750 mL of carbon disulfide was continuously added 306.6 g (2.3 mole) of anhydrous aluminum chloride portionwise. The stirred, cooled mixture was then treated dropwise with 80 mL (113 g, 1.0 mole) of 2-chloroacetyl chloride. After the addition was completed, the mixture was heated at reflux temperature for 20 hr, cooled, and poured into a mixture of 2 kg of crushed ice and 200 ml of concentrated hydrochloric acid. The solid which gradually crystallized was washed with water and carbon disulfide and dried. The solid was recrystallized from isopropyl ether containing a few drops of 2-propanol to yield 128.3 g (64% yield) of the title compound, mp 102°-103° C.




[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Four


Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][CH2:15][C:16](Cl)=[O:17].Cl>C(=S)=S>[Cl:14][CH2:15][C:16]([C:7]1[CH:6]=[CH:5][C:4]([OH:9])=[C:3]([O:2][CH3:1])[CH:8]=1)=[O:17] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Two
|
Name
|
|
|
Quantity
|
306.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
2 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a cooled (ice bath)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The stirred, cooled mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 20 hr
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which gradually crystallized
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water and carbon disulfide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from isopropyl ether containing a few drops of 2-propanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC(=O)C1=CC(=C(C=C1)O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 128.3 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
